(2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid
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Overview
Description
(2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid: is an organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(2-methylphenoxy)aniline with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to a coupling reaction with (S)-2-bromopropanoic acid in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of (2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the phenyl and phenoxy groups can participate in hydrophobic interactions, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(2S)-2-[[4-(methylphenoxy)phenyl]sulfonylamino]propanoic acid: Similar structure but lacks the 2-methyl group on the phenoxy ring.
(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]propanoic acid: Similar structure but contains a chlorine atom instead of a methyl group.
Uniqueness: The presence of the 2-methyl group on the phenoxy ring in (2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid distinguishes it from similar compounds. This structural feature can influence the compound’s reactivity and interactions with molecular targets, potentially leading to unique biological and chemical properties.
Properties
Molecular Formula |
C16H17NO5S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C16H17NO5S/c1-11-5-3-4-6-15(11)22-13-7-9-14(10-8-13)23(20,21)17-12(2)16(18)19/h3-10,12,17H,1-2H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
BEVDAZGEAPNZSM-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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